L-Primapterin

Hyperphenylalaninemia Primapterinuria Pterin Biomarker

Researchers developing LC-MS/MS methods for differential diagnosis of hyperphenylalaninemia require isomer-specific reference standards to avoid misdiagnosis. L-Primapterin is the definitive 7-isomer biomarker for primapterinuria (PCBD gene deficiency), chromatographically distinct from L-Biopterin. • ≥98% purity with verified identity by 1H-NMR, MS, and optical rotation (-53.6°) • Essential calibrator for multi-pterin LC-MS/MS panels in urine and CSF • Hygroscopic solid shipped ambient; store at -20°C under inert atmosphere

Molecular Formula C9H11N5O3
Molecular Weight 237.22 g/mol
CAS No. 2636-52-4
Cat. No. B119751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Primapterin
CAS2636-52-4
Synonyms2-Amino-7-[(1R,2S)-1,2-dihydroxypropyl]-4(3H)-pteridinone;  L-erythro- 1-(2-Amino-4-hydroxy-7-pteridinyl)-1,2-propanediol;  2-Amino-7-[(1R,2S)-_x000B_1,2-dihydroxypropyl]-4(1H)-pteridinone;  7-Biopterin;  Primapterin; 
Molecular FormulaC9H11N5O3
Molecular Weight237.22 g/mol
Structural Identifiers
SMILESCC(C(C1=CN=C2C(=NC(=NC2=O)N)N1)O)O
InChIInChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h2-3,6,15-16H,1H3,(H3,10,12,13,14,17)/t3-,6-/m0/s1
InChIKeyLNXRKRFGNHXANN-DZSWIPIPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Primapterin: A 7-Substituted Pterin Biomarker


L-Primapterin (CAS 2636-52-4), chemically defined as 2-amino-7-((1R,2S)-1,2-dihydroxypropyl)pteridin-4(8H)-one, is the 7-isomer of the naturally occurring cofactor L-biopterin [1]. This compound belongs to the biopterin class of pteridines and is recognized as a characteristic endogenous metabolite and urinary biomarker specifically for a distinct variant of hyperphenylalaninemia termed primapterinuria [2]. As a synthetic or isolated reference standard, L-Primapterin is a solid with a molecular weight of 237.22 g/mol, exhibiting hygroscopic properties and limited solubility, typically requiring aqueous acidic conditions or DMSO for dissolution . Its role as a precise diagnostic marker and a chemically defined reference material underpins its specific utility in clinical research and analytical method development.

Why L-Primapterin Cannot Be Substituted


Generic substitution among pterin analogs is not scientifically valid due to distinct metabolic origins and diagnostic specificity. While L-Biopterin (6-biopterin) is the primary cofactor in phenylalanine hydroxylation, L-Primapterin is the 7-isomer formed specifically via a non-enzymatic rearrangement of 4a-hydroxy-tetrahydropterin when pterin-4a-carbinolamine dehydratase (PCD) activity is deficient [1]. This pathological pathway results in urinary L-Primapterin elevation that is diagnostic for primapterinuria, a condition where L-Biopterin and Neopterin levels may be subnormal or altered in different patterns [2]. Consequently, using L-Biopterin or Neopterin as a substitute reference standard or biomarker would lead to false negatives or misdiagnosis, as their concentrations do not correlate with the specific enzyme defect that elevates L-Primapterin. The evidence below quantifies these critical differences, confirming that only L-Primapterin provides the requisite analytical and clinical specificity.

Comparative Evidence: L-Primapterin vs. L-Biopterin and Neopterin


Post-BH4 Urinary Excretion in Primapterinuria

L-Primapterin exhibits a distinct metabolic response to oral tetrahydrobiopterin (BH4) loading in primapterinuria patients, with its urinary excretion increasing approximately eight-fold (about 800%), a change magnitude not observed for L-Biopterin in the same condition [1]. This differential response underscores L-Primapterin's unique diagnostic value.

Hyperphenylalaninemia Primapterinuria Pterin Biomarker

Diagnostic Specificity for PCD Deficiency

In pterin-4a-carbinolamine dehydratase (PCD) deficiency, L-Primapterin is the defining diagnostic marker, presenting with elevated urinary levels, while L-Biopterin levels are subnormal and Neopterin levels are initially high [1]. This profile is unique; L-Biopterin and Neopterin levels vary across other BH4 deficiency types (e.g., low biopterin in PTPS deficiency, high neopterin in GTPCH deficiency), making L-Primapterin the only pterin that definitively pinpoints the specific enzyme defect [2].

Tetrahydrobiopterin Deficiency PCD Deficiency Differential Diagnosis

Structural Isomerism and Chromatographic Resolution

L-Primapterin is the 7-isomer of L-Biopterin, distinguished by the substitution of the 1,2-dihydroxypropyl side chain at the 7-position of the pteridine ring, as opposed to the 6-position in L-Biopterin [1]. This structural difference is critical for analytical separation, as these isomers co-exist in biological matrices. Chromatographic methods must be capable of baseline-resolving L-Primapterin from L-Biopterin to ensure accurate quantification of both analytes [2].

Pterin Isomer Analytical Reference Standard LC-MS/MS Method Development

Hygroscopicity and Storage Stability

L-Primapterin is reported as a hygroscopic solid, requiring storage under inert gas and desiccated conditions to prevent degradation . This contrasts with Neopterin, which is generally considered more stable and less prone to moisture uptake. Vendors recommend storing L-Primapterin powder at -20°C for long-term stability, with short-term shipping at ambient temperature being acceptable for a few days . These specific handling requirements are a key procurement consideration.

Compound Stability Storage Conditions Analytical Standard Handling

Specific Optical Rotation for Identity Verification

L-Primapterin exhibits a specific optical rotation of [α] = -53.6° (c = 0.1, 0.1N HCl) . This physical constant serves as a unique identifier, differentiating it from L-Biopterin, which has a different specific rotation (reported as [α]²⁰/D = -71° to -73°, c = 1 in 0.1N HCl for 6-biopterin) [1]. This parameter is critical for confirming the identity and chiral purity of the supplied material.

Chiral Purity Specific Rotation Identity Testing

Urinary Excretion Profile in Primapterinuria

In patients with primapterinuria, urinary L-Primapterin is significantly elevated, accompanied by an increased neopterin to biopterin ratio [1]. This profile contrasts with healthy individuals where L-Primapterin is present in very low or undetectable concentrations [2]. The specific pattern of high primapterin, high neopterin, and low biopterin is pathognomonic for PCD deficiency, distinguishing it from other hyperphenylalaninemias [3].

Primapterinuria Pterin Profile Neopterin/Biopterin Ratio

High-Impact Research and Analytical Applications


LC-MS/MS Reference Standard for Pterin Panels

Due to its structural distinction as the 7-isomer of L-Biopterin [1], L-Primapterin is an indispensable reference standard for developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. As demonstrated in multi-pterin panels, achieving baseline chromatographic separation of L-Primapterin from its 6-isomer L-Biopterin is critical for accurate quantification in complex biological matrices like urine and CSF [2]. Using L-Primapterin as a calibrator ensures method specificity and prevents cross-reactivity errors that would arise if only L-Biopterin were used.

Confirmatory Biomarker for Atypical PKU

In clinical research studies focused on the differential diagnosis of hyperphenylalaninemia, L-Primapterin serves as the definitive biomarker for primapterinuria, a specific variant of atypical PKU caused by mutations in the PCBD gene encoding pterin-4a-carbinolamine dehydratase (PCD) [1]. Its elevated presence in urine, especially when contrasted with subnormal L-Biopterin and an altered Neopterin/Biopterin ratio, confirms the specific enzyme deficiency [2]. This application is essential for patient stratification in clinical trials and for understanding the natural history of this rare metabolic disorder.

Non-Enzymatic Pterin Rearrangement Studies

L-Primapterin is a key analyte for in vitro studies exploring the non-enzymatic rearrangement of tetrahydropterins. Research has established that L-Primapterin is formed from tetrahydro-L-biopterin via an intramolecular rearrangement, a process that is accelerated in the absence of functional PCD [1]. Therefore, using L-Primapterin as a reference standard allows researchers to quantify the rate and extent of this non-enzymatic isomerization under various experimental conditions (e.g., oxidative stress, pH changes), providing insights into pterin chemistry and stability.

QC Identity Testing and Purity Verification

For quality control (QC) laboratories, L-Primapterin's well-defined physical properties, including its specific optical rotation of -53.6° [1] and characteristic 1H-NMR and mass spectra [2], provide robust benchmarks for identity and purity verification. This is particularly relevant for organizations that may synthesize or handle L-Primapterin derivatives or require a certified reference material (CRM) to qualify analytical instruments or validate batch-to-batch consistency of research compounds. Its hygroscopic nature also mandates specific handling protocols, making it a model compound for stability studies.

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